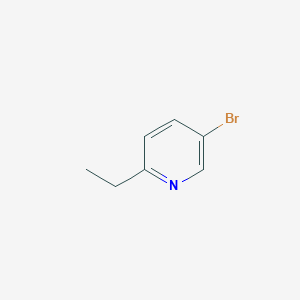

5-Bromo-2-ethylpyridine

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Halogenated pyridines are of paramount importance in organic synthesis, serving as versatile starting materials for a wide range of chemical transformations. rmit.edu.vneurekalert.org The presence of a halogen atom on the pyridine ring introduces a reactive handle, enabling chemists to perform numerous bond-forming reactions. chemrxiv.org These reactions are crucial for the diversification of drug candidates and for building complex molecular architectures. chemrxiv.org

The carbon-halogen bond in these derivatives facilitates a variety of cross-coupling reactions, nucleophilic substitutions, and metallation-halogenation sequences. rmit.edu.vnchemrxiv.org This reactivity allows for the introduction of diverse functional groups onto the pyridine core, which is essential for tuning the electronic properties, steric environment, and binding interactions of the final molecule. chemrxiv.org Consequently, halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mountainscholar.orgchemimpex.com The ability to selectively introduce halogens at specific positions on the pyridine ring is a critical aspect of modern synthetic strategy. chemrxiv.orgmountainscholar.org

Role of 5-Bromo-2-ethylpyridine as a Strategic Building Block and Versatile Intermediate

This compound, a specific halogenated pyridine, exemplifies the strategic importance of this class of compounds. It serves as a crucial building block and a versatile intermediate in the synthesis of more complex molecules. researchgate.net The bromine atom at the 5-position and the ethyl group at the 2-position provide distinct points for chemical modification.

Historical Context and Evolution of Research on Substituted Pyridines

The study of pyridine and its derivatives has a rich history dating back to the 19th century. The initial isolation of pyridine from bone oil in 1846 and the subsequent elucidation of its structure laid the groundwork for over a century of research. nih.govillinois.edu Early research focused on the isolation of pyridines from natural sources like coal tar. illinois.edu

The growing demand for pyridines with specific substitution patterns, driven by their high bioactivity, spurred the development of novel synthetic methods. illinois.edu Over time, research has evolved from simple substitution reactions on the parent pyridine ring to highly sophisticated and regioselective C-H functionalization and ring-synthesis strategies. chemrxiv.orgillinois.edu This progression has been critical in accessing the vast chemical space of substituted pyridines, including compounds like this compound, and has enabled the synthesis of over 7,000 bioactive molecules containing the pyridine moiety. nih.govillinois.edu The development of new synthetic methodologies continues to be an active area of research, aiming for more efficient and sustainable routes to these valuable compounds. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTFIPSATYUJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553708 | |

| Record name | 5-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-90-5 | |

| Record name | 5-Bromo-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethylpyridine

Regioselective Bromination Approaches for Pyridine (B92270) Ring Systems

The electron-deficient nature of the pyridine ring presents a challenge for direct electrophilic substitution, often requiring harsh reaction conditions and yielding mixtures of isomers. Consequently, both direct and indirect methods have been developed to achieve regioselective bromination.

Direct Electrophilic Aromatic Bromination Strategies

Direct bromination of unsubstituted pyridine is notoriously difficult, typically requiring high temperatures and the use of oleum, which leads primarily to 3-bromopyridine (B30812). For substituted pyridines such as 2-alkylpyridines, direct bromination can be equally challenging and may result in a mixture of products. For instance, the direct bromination of 2-picoline (2-methylpyridine) with bromine in the presence of a catalyst like aluminum chloride has been reported to yield a mixture of 5-bromo-2-methylpyridine (B113479) and 3-bromo-2-methylpyridine, with the desired 5-bromo isomer often being the minor product. Achieving high regioselectivity for the 5-position in 2-alkylpyridines via direct electrophilic bromination remains a significant synthetic hurdle.

Indirect Bromination via Precursor Functionalization and Subsequent Transformation

To overcome the challenges of direct bromination, indirect methods involving the functionalization of a pre-existing pyridine derivative are often employed. These methods offer superior regiocontrol.

One effective strategy involves the use of a directing group, such as an amino group. For example, 2-aminopyridine (B139424) can be selectively brominated at the 5-position to yield 2-amino-5-bromopyridine. The resulting aminopyridine can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom. A modified Sandmeyer reaction using bromine instead of a copper(I) bromide catalyst has been shown to be effective. heteroletters.org

Another powerful indirect method is the activation of the pyridine ring through the formation of a pyridine N-oxide. The N-oxide functionality activates the 2- and 4-positions towards electrophilic attack. While this method is highly effective for introducing substituents at these positions, achieving 5-substitution requires a multi-step approach. For instance, 5-bromo-2-methylpyridine can be converted to its N-oxide by treatment with hydrogen peroxide in glacial acetic acid. nih.govnih.gov This N-oxide can then undergo further transformations.

A patented multi-step synthesis for the methyl analog, 5-bromo-2-methylpyridine, highlights a versatile indirect approach. This synthesis begins with the reaction of diethyl malonate with an alkali metal, followed by condensation with 5-nitro-2-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 5-nitro-2-methylpyridine. Subsequent hydrogenation reduction of the nitro group affords 5-amino-2-methylpyridine. Finally, a diazotization reaction in the presence of bromine yields the target 5-bromo-2-methylpyridine. google.com This sequence demonstrates how precursor functionalization (nitration and chlorination) enables the regioselective introduction of the bromo substituent.

| Starting Material | Reagents | Product | Key Transformation |

| 2-Aminopyridine | 1. Br22. NaNO2, HBr, Br2 | 2,5-Dibromopyridine (B19318) | Bromination followed by modified Sandmeyer reaction |

| 5-Nitro-2-chloropyridine | 1. Diethyl malonate, NaH2. H+, Δ3. H2, Pd/C4. HBr, NaNO2, Br2 | 5-Bromo-2-methylpyridine | Multi-step synthesis involving condensation, decarboxylation, reduction, and diazotization |

| 2-Amino-4-chloropyridine | 1. N-Bromosuccinimide2. Diazotization and chlorination | 5-Bromo-2,4-dichloropyridine | Bromination followed by diazotization |

Installation of the Ethyl Moiety at the 2-Position of the Pyridine Nucleus

The introduction of an ethyl group at the 2-position of the pyridine ring is a crucial step in the synthesis of 5-Bromo-2-ethylpyridine. Various methodologies have been developed for this transformation, primarily involving the alkylation of 2-methylpyridine (B31789) (2-picoline).

Alkylation Reactions and Their Optimization for Pyridine Derivatives

A common approach for the synthesis of 2-ethylpyridine (B127773) is the alkylation of 2-picoline. This can be achieved by deprotonating the methyl group of 2-picoline with a strong base, such as an organolithium reagent (e.g., n-BuLi or PhLi), to form a picolyllithium species. nih.gov This nucleophilic intermediate can then react with an ethylating agent, such as an ethyl halide.

Alternatively, vapor-phase alkylation of 2-picoline with methanol (B129727) over a solid acid catalyst, such as a modified zeolite, can produce 2-ethylpyridine. google.com Another method involves the reaction of 2-picoline with formaldehyde (B43269) in the vapor phase over an alumina (B75360) catalyst to yield 2-vinylpyridine, which can then be hydrogenated to 2-ethylpyridine. google.com

Alternative Methodologies for Ethyl Group Introduction

Cross-coupling reactions offer a powerful alternative for the formation of the carbon-carbon bond required for the ethyl group. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a notable example. wikipedia.orgorganic-chemistry.org In this context, 2-bromopyridine (B144113) could be coupled with ethylmagnesium bromide to yield 2-ethylpyridine. This method is advantageous as it allows for the formation of the C-C bond under relatively mild conditions.

The preparation of the necessary Grignard reagent from 2-bromopyridine can be achieved by reacting it with magnesium, often with the aid of an auxiliary reagent like ethyl bromide. researchgate.net These 2-pyridyl Grignard reagents have been shown to react in good to excellent yields with various electrophiles. researchgate.net

| Method | Starting Material | Reagents | Product |

| Alkylation | 2-Picoline | 1. Strong base (e.g., n-BuLi)2. Ethyl halide | 2-Ethylpyridine |

| Vapor-phase Alkylation | 2-Picoline | Methanol, Zeolite catalyst | 2-Ethylpyridine |

| Kumada Coupling | 2-Bromopyridine | Ethylmagnesium bromide, Ni or Pd catalyst | 2-Ethylpyridine |

Multi-Step Synthesis and Reaction Cascade Design for Halogenated Pyridines

One plausible synthetic route would involve the initial synthesis of 2-ethylpyridine from 2-picoline, as described in section 2.2. This would be followed by the regioselective bromination at the 5-position. However, as discussed in section 2.1.1, direct bromination of 2-ethylpyridine may not be highly selective.

A more controlled multi-step synthesis could commence with a pyridine derivative that already possesses a functional group amenable to later conversion into the bromo substituent. For instance, starting with 2-amino-5-nitropyridine, one could first perform a Sandmeyer reaction to replace the amino group with an ethyl group, followed by reduction of the nitro group and a subsequent Sandmeyer reaction to introduce the bromine.

A more direct and potentially more efficient approach would be to start with a pre-functionalized pyridine ring. A documented synthesis for 5-bromo-2-methylpyridine provides a template that could potentially be adapted. This process involves the initial construction of the substituted pyridine ring followed by modifications. The key steps are:

Condensation of diethyl malonate with 5-nitro-2-chloropyridine.

Decarboxylation to yield 5-nitro-2-methylpyridine.

Reduction of the nitro group to an amino group, affording 5-amino-2-methylpyridine.

Diazotization of the amino group and subsequent bromination to give 5-bromo-2-methylpyridine. google.com

To adapt this for this compound, one would need to start with a precursor that allows for the introduction of an ethyl group instead of a methyl group in the initial steps.

Green Chemistry Principles in the Synthesis of this compound and Analogues

Several green chemistry principles are particularly relevant to the synthesis of halogenated pyridines. Methodologies such as microwave-assisted synthesis, the use of safer solvents or solvent-free conditions, and the application of catalysis are central to this modern approach. rasayanjournal.co.inmdpi.com Microwave-assisted synthesis, for instance, has emerged as a powerful tool, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govdntb.gov.uaresearchgate.net This technique utilizes the interaction of molecules with electromagnetic radiation to generate heat, accelerating reaction rates. mdpi.com Furthermore, exploring solvent-free reactions, such as those conducted through mechanochemical grinding, aligns with the principle of waste prevention by eliminating the need for organic solvents. ijarsct.co.inmdpi.com

In the context of bromination, traditional methods can be slow and require high temperatures, often leading to a mixture of mono- and di-bromo isomers that are difficult to separate. google.com A greener approach involves using alternative brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can offer greater selectivity and milder reaction conditions, thereby reducing the formation of undesirable byproducts. google.com The development of novel catalytic systems, including biocatalysts, is another key area of research, aiming to replace stoichiometric reagents with more selective and recyclable catalysts. ijarsct.co.inmdpi.com

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

|---|---|---|

| Prevention | Utilizing selective reagents like DBDMH to avoid the formation of isomeric byproducts. google.com | Reduces waste and simplifies purification processes. rasayanjournal.co.in |

| Atom Economy | Employing catalytic reactions that incorporate a high proportion of reactant atoms into the final product. mdpi.com | Maximizes material efficiency and minimizes waste. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. rasayanjournal.co.in | Improves safety for chemists and reduces environmental impact. |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times from hours to minutes. mdpi.com | Lowers energy consumption and operational costs. rasayanjournal.co.in |

| Safer Solvents and Auxiliaries | Conducting reactions under solvent-free conditions or in greener solvents like water or ionic liquids. rasayanjournal.co.inmdpi.com | Minimizes pollution and health hazards associated with volatile organic compounds (VOCs). |

| Catalysis | Developing recyclable, selective catalysts to replace stoichiometric reagents. ijarsct.co.inmdpi.com | Enhances reaction efficiency, reduces waste, and allows for catalyst reuse. |

Modern Analytical Techniques for Reaction Monitoring and Product Purity Assessment in Synthetic Organic Chemistry

The successful synthesis of a target compound relies heavily on robust analytical methodologies to monitor the reaction's progress and to assess the purity of the final product. acs.org In modern synthetic organic chemistry, a suite of powerful analytical techniques is employed to gain detailed qualitative and quantitative information at every stage of the process. ijpsjournal.comsolubilityofthings.com

For real-time or near-real-time reaction monitoring, techniques range from simple qualitative checks to sophisticated in-situ analyses. Thin-Layer Chromatography (TLC) is a widely used method for its speed and low cost, allowing chemists to quickly track the consumption of starting materials and the formation of products. ijpsjournal.commdpi.com For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. ijpsjournal.comcdc.gov These chromatographic methods separate the components of a reaction mixture, enabling the precise quantification of reactants, intermediates, and products over time. researchgate.netresearchgate.net Advanced mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), offer the ability to monitor reactions directly from the reaction vessel in real-time without extensive sample preparation, providing immediate feedback on the reaction's status. acs.orgnih.gov

Once the reaction is complete, assessing the purity of the isolated product is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, combining the separation capabilities of GC with the identification power of MS to detect and quantify volatile impurities. solubilityofthings.commdpi.com Similarly, HPLC is used extensively for the purity analysis of less volatile compounds. cdc.govhelixchrom.com The definitive structural confirmation of the final product is typically achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular framework, confirming the correct structure and identifying any impurities. stem.org.uk Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compound. ijpsjournal.comstem.org.uk

| Technique | Primary Purpose | Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of the presence of reactants, products, and byproducts. ijpsjournal.com |

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Assessment | Quantitative data on the concentration of components in a mixture; assesses final product purity. ijpsjournal.comhelixchrom.com |

| Gas Chromatography (GC) | Reaction Monitoring & Purity Assessment | Quantitative analysis of volatile components; determines purity of volatile products. cdc.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Identification | Separates volatile components and provides mass information for structural identification of impurities. solubilityofthings.commdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Assessment | Detailed information on the molecular structure and atomic connectivity; identifies and quantifies impurities. stem.org.uk |

| Mass Spectrometry (MS) | Structural Confirmation | Determines the molecular weight and elemental composition of the product. ijpsjournal.comstem.org.uk |

| Direct Analysis in Real Time MS (DART-MS) | Real-Time Reaction Monitoring | Instantaneous mass analysis of reactants and products directly from the reaction mixture. nih.gov |

Chemical Reactivity and Mechanistic Investigations Involving 5 Bromo 2 Ethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted pyridines. The electron-deficient character of the pyridine (B92270) ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group. In 5-Bromo-2-ethylpyridine, the bromine atom serves as the leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. scispace.com However, some SNAr reactions may also proceed through a concerted mechanism. scispace.com

The bromine atom at the C-5 position of this compound can be displaced by a range of strong nucleophiles.

Amines: Primary and secondary amines can react with this compound, typically under heated conditions, to form the corresponding 5-amino-2-ethylpyridine derivatives. These reactions are crucial for synthesizing compounds with potential applications in medicinal chemistry. The reaction of N-n-butyl-2,6-dinitroaniline with hydroxide (B78521) has been studied, showing that amines can act as leaving groups in SNAr reactions. rsc.org

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective nucleophiles for displacing the bromide. This reaction provides a direct route to 5-alkoxy-2-ethylpyridines. The reaction is generally carried out in the corresponding alcohol as the solvent.

Thiols: Thiolates, generated from thiols and a base, readily displace the bromine atom to yield 5-(alkylthio)- or 5-(arylthio)-2-ethylpyridines. These sulfur-containing compounds are valuable intermediates in organic synthesis.

The reactivity and regioselectivity of SNAr reactions on the pyridine ring are governed by the electronic effects of its substituents.

Ring Nitrogen: The primary activating feature of the pyridine ring is the electron-withdrawing nitrogen atom. It reduces the electron density at the ortho (2,6) and para (4) positions, making them more susceptible to nucleophilic attack. In this compound, the bromine is at a meta-like position (C-5) relative to the nitrogen.

Ethyl Group: The 2-ethyl group is an electron-donating group (EDG) through induction. EDGs generally deactivate the ring towards nucleophilic attack by increasing electron density. Its position at C-2 slightly counteracts the activating effect of the ring nitrogen.

Bromo Group: The bromine atom itself is an electron-withdrawing group via induction but a weak deactivator through resonance. As a leaving group, its departure is the final step in the most common SNAr mechanism.

The combination of these effects makes the C-5 position less activated than the C-2, C-4, or C-6 positions in a typical pyridine ring. However, since bromine is an excellent leaving group, SNAr reactions at this position are still readily achievable under appropriate reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. nih.gov The carbon-bromine bond can be readily activated by catalysts based on palladium or nickel.

Palladium catalysis is widely employed for the functionalization of aryl halides, including bromopyridines. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgyonedalabs.com this compound can be effectively coupled with various aryl- and vinyl-boronic acids to produce biaryl and vinylpyridine structures, respectively. nih.gov The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. mdpi.com Experimental results from similar substrates show that electron-donating or electron-withdrawing substituents on the arylboronic acid partner often have no significant effect on reaction yields. mdpi.com A typical catalytic system includes a palladium(0) source (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a solvent mixture such as dioxane/water. nih.govmdpi.com

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good mdpi.com |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good nih.gov |

| Alkyl Boronic Pinacol Ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good nih.gov |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org The coupling of this compound with various terminal alkynes provides a direct route to 5-alkynyl-2-ethylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., diisopropylamine (B44863) or triethylamine). nrochemistry.comwikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

While palladium is highly effective, its cost has driven research into catalysts based on more abundant first-row transition metals like nickel.

Nickel-Catalyzed Coupling: Nickel catalysts can be used for Suzuki-Miyaura and other cross-coupling reactions. researchgate.net They are particularly effective for coupling aryl halides with alkyl organometallic reagents and can activate less reactive C-Cl bonds. nih.gov For substrates like this compound, a catalyst system such as [NiCl₂(dppp)] can efficiently mediate the coupling with a wide range of boronic acids. researchgate.net Nickel catalysis offers a cost-effective alternative to palladium for large-scale synthesis. nih.gov Mechanistic proposals for some nickel-catalyzed reactions involve the formation of nickelacyclopropane intermediates. beilstein-journals.org

The efficacy of cross-coupling reactions is deeply rooted in the mechanistic details of the catalytic cycle and the properties of the ligands coordinated to the metal center. chemistryjournals.net

Catalytic Cycle: For the Suzuki-Miyaura reaction, the generally accepted mechanism involves three key steps: wikipedia.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The boron-containing reagent (activated by a base) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

| Step | Description | Metal Oxidation State Change |

|---|---|---|

| Oxidative Addition | Catalyst inserts into the C-Br bond of the substrate. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium complex. | No Change (Pd(II)) |

| Reductive Elimination | The two coupled organic fragments are expelled, forming the final product and regenerating the catalyst. | Pd(II) → Pd(0) |

Ligand Design: The ligands bound to the metal center are not mere spectators; they are crucial for the reaction's success. wikipedia.org Bulky, electron-rich phosphine (B1218219) ligands (e.g., PPh₃, Xantphos, SPhos) or N-heterocyclic carbenes (NHCs) are often used. wikipedia.orgnih.govnih.gov They enhance the catalyst's stability, solubility, and reactivity by:

Promoting the oxidative addition step.

Facilitating reductive elimination.

Preventing the precipitation of palladium black (inactive palladium metal). The design of ligands is an active area of research aimed at improving catalyst turnover numbers, expanding substrate scope, and enabling reactions under milder conditions. chemistryjournals.net

Directed Ortho Metalation (DoM) Strategies for Pyridine Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org In this process, a directing metalation group (DMG) guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles. baranlab.org For substituted pyridines, the position of metalation is influenced by the electronic and steric properties of the substituents.

In the case of this compound, the bromine atom can act as a directing group. However, the 2-alkyl group also influences the regioselectivity of the lithiation. Research on the lithiation of halopyridines has shown that deprotonation often occurs ortho to the directing group. researchgate.net For 2,5-disubstituted pyridines, the outcome of the lithiation can be complex, potentially leading to a mixture of products. The reaction of 2-halopyridines with strong bases like lithium diisopropylamide (LDA) can lead to regioselective ortho-lithiation. researchgate.net

While specific studies on the Directed Ortho Metalation of this compound are not extensively documented, the principles of DoM on related substrates provide insight into its potential reactivity. For instance, the lithiation of 2,5-dibromopyridine (B19318) is highly dependent on solvent and concentration, favoring lithiation at the 5-position in coordinating solvents and at the 2-position in non-coordinating solvents. Given the presence of the 2-ethyl group, which is less electron-withdrawing than bromine, metalation of this compound would likely be directed by the bromo group to the C6 position or potentially the C4 position, influenced by the steric hindrance of the ethyl group.

A general representation of a potential DoM strategy for this compound is shown below:

Figure 1: Hypothetical Directed Ortho Metalation of this compound.

Figure 1: Hypothetical Directed Ortho Metalation of this compound.Table 1: Potential Electrophiles for Quenching Lithiated this compound

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| (CH3)3SiCl | Trimethylsilyl |

| CO2 | Carboxylic acid |

| RCHO | Hydroxymethyl |

| R2CO | Tertiary alcohol |

| I2 | Iodine |

Oxidation and Reduction Chemistry of Pyridine Rings and Side Chains

The oxidation and reduction of substituted pyridines can selectively target the pyridine ring, the substituents, or both, depending on the reagents and reaction conditions.

Oxidation:

The ethyl side chain of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon of alkyl groups attached to aromatic rings to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.org Therefore, the oxidation of this compound would be expected to yield 5-bromo-2-pyridinecarboxylic acid. A study on the vapor-phase oxidation of the related compound 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst identified various oxidation products of both alkyl groups, indicating that selective oxidation can be challenging.

The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net The resulting this compound N-oxide would exhibit altered reactivity, with the N-oxide group activating the C2 and C6 positions for nucleophilic attack.

Reduction:

The reduction of this compound can proceed at either the pyridine ring or the bromo substituent. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine. nih.gov Catalysts such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) are often employed, and the reaction typically requires high pressures of hydrogen gas. The bromine atom can also be removed via catalytic hydrogenation, often using a palladium catalyst (Pd/C) with a hydrogen source. The selective reduction of either the ring or the bromo group can be achieved by careful selection of the catalyst and reaction conditions. For instance, transfer hydrogenation methods can sometimes offer greater selectivity. nih.gov

Partial reduction of the pyridine ring to a dihydropyridine (B1217469) is also possible using dissolving metal reductions, such as the Birch reduction, although this is more common for electron-deficient pyridines. acs.org

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) |

| Side-Chain Oxidation | KMnO4 or CrO3/H2SO4 | 5-Bromo-2-pyridinecarboxylic acid |

| N-Oxidation | m-CPBA or H2O2 | This compound N-oxide |

| Ring Hydrogenation | H2, PtO2 or Rh/C | 5-Bromo-2-ethylpiperidine |

| Debromination | H2, Pd/C | 2-Ethylpyridine (B127773) |

| Full Reduction | H2, PtO2 (harsher conditions) | 2-Ethylpiperidine |

Radical Reactions and Photoredox Catalysis in Pyridine Chemistry

Radical reactions and photoredox catalysis have emerged as powerful tools for the functionalization of heterocycles, including pyridines. unibo.iticiq.orgacs.org These methods often proceed under mild conditions and can provide access to novel chemical space.

Minisci Reaction:

The Minisci reaction is a classic example of a radical reaction involving pyridines. wikipedia.org It entails the addition of a nucleophilic radical to a protonated pyridine ring, typically at the C2 or C4 position. wikipedia.org While highly effective for functionalizing the pyridine core, the regioselectivity can sometimes be an issue. For this compound, a Minisci-type reaction would likely lead to functionalization at the C4 and C6 positions, with the directing effects of the existing substituents influencing the product distribution. The acidic conditions required for the Minisci reaction would ensure protonation of the pyridine nitrogen, activating it towards radical attack.

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under mild conditions. unibo.it In the context of pyridine chemistry, photoredox catalysis can be used to generate pyridyl radicals from halopyridines. phys.org For this compound, single-electron reduction of the C-Br bond, facilitated by a photocatalyst, would generate a 2-ethylpyrid-5-yl radical. This radical could then participate in various coupling reactions, such as addition to alkenes or cross-coupling with other radical species.

Furthermore, photoredox catalysis can facilitate C-H functionalization. purdue.edu The generation of an alkyl radical from an external source, followed by its addition to the protonated pyridine ring in a process analogous to the Minisci reaction, can be achieved under photocatalytic conditions, often with improved selectivity and functional group tolerance. The ethyl group of this compound could also be a site for radical abstraction, leading to functionalization at the benzylic position. Radical bromination using N-bromosuccinimide (NBS) under light or radical initiation is a known method for the selective bromination of benzylic C-H bonds. youtube.com

Table 3: Potential Radical and Photoredox Reactions of this compound

| Reaction Type | Radical Source/Reagents | Expected Product(s) |

| Minisci Alkylation | R• (from R-COOH, etc.), acid | 4-Alkyl-5-bromo-2-ethylpyridine and/or 6-Alkyl-5-bromo-2-ethylpyridine |

| Photoredox C-Br Functionalization | Photocatalyst, electron donor, radical trap | 5-Substituted-2-ethylpyridine |

| Photoredox C-H Alkylation | Photocatalyst, alkyl radical precursor, acid | 4-Alkyl-5-bromo-2-ethylpyridine and/or 6-Alkyl-5-bromo-2-ethylpyridine |

| Side-Chain Radical Bromination | NBS, light/radical initiator | 5-Bromo-2-(1-bromoethyl)pyridine |

Spectroscopic Characterization and Computational Studies of 5 Bromo 2 Ethylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. High-field NMR and multidimensional techniques offer an unambiguous confirmation of the connectivity and spatial arrangement of atoms within 5-Bromo-2-ethylpyridine.

High-field ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the effects of substituents on the pyridine (B92270) ring.

In this compound, the bromine atom at the C5 position and the ethyl group at the C2 position exert distinct electronic effects. The bromine atom is an electron-withdrawing group, which tends to deshield the nearby protons and carbons, shifting their signals downfield. The ethyl group is a weak electron-donating group.

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and two signals for the ethyl group protons. The proton at C6 is expected to appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum will display signals for the five carbon atoms of the pyridine ring and the two carbons of the ethyl group. The carbon atom bonded to the bromine (C5) is expected to have its chemical shift significantly influenced by the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar substituted pyridines.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 | - | - | ~160-162 |

| C3 | ~7.1-7.2 | d | ~123-125 |

| C4 | ~7.6-7.7 | dd | ~139-141 |

| C5 | - | - | ~118-120 |

| C6 | ~8.5-8.6 | d | ~150-152 |

| -CH₂- | ~2.8-2.9 | q | ~25-27 |

| -CH₃ | ~1.3-1.4 | t | ~14-16 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.comepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene (-CH₂) quartet and the methyl (-CH₃) triplet of the ethyl group. It would also confirm the connectivity of the pyridine ring protons, showing correlations between H3 and H4, and between H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. emerypharma.comepfl.ch An HSQC spectrum would definitively assign each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal at ~8.5 ppm would correlate with the C6 carbon signal, and the methylene proton signal at ~2.8 ppm would correlate with the -CH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene (-CH₂) protons to the C2 and C3 carbons of the pyridine ring.

Correlations from the H6 proton to the C2 and C4 carbons.

Correlations from the H3 proton to the C2, C4, and C5 carbons. These 2D NMR techniques, when used in combination, provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing molecular structure. researchgate.net

The vibrational spectrum of this compound is characterized by modes originating from the pyridine ring, the C-Br bond, and the ethyl group.

Pyridine Ring Vibrations: Aromatic rings exhibit characteristic stretching and bending vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. ijtsrd.com C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower wavenumbers.

C-Br Vibrations: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. researchgate.net

Ethyl Group Vibrations: The ethyl group gives rise to characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2850-3000 cm⁻¹ range. C-H bending (scissoring, wagging, twisting) vibrations appear in the 1375-1465 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound Assignments based on data from analogous brominated and alkyl-substituted pyridines. ijtsrd.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3050-3100 | ν(C-H) | Aromatic C-H stretching |

| 2950-2980 | νas(C-H) | Asymmetric CH₃ stretching |

| 2870-2900 | νs(C-H) | Symmetric CH₃ stretching |

| 1580-1600 | ν(C=C/C=N) | Pyridine ring stretching |

| 1450-1470 | δ(C-H) | CH₂ scissoring / CH₃ asymmetric bending |

| 1100-1200 | β(C-H) | Aromatic C-H in-plane bending |

| 800-850 | γ(C-H) | Aromatic C-H out-of-plane bending |

| 500-600 | ν(C-Br) | C-Br stretching |

For molecules with rotatable single bonds, such as the bond between the pyridine ring and the ethyl group in this compound, different spatial arrangements or conformations can exist. The rotation around the C2-CH₂ bond can lead to different conformers. While the energy barrier for rotation is typically low, vibrational spectroscopy can sometimes detect the presence of multiple conformers at low temperatures. mdpi.com

Computational studies, often using Density Functional Theory (DFT), can calculate the vibrational frequencies for different possible conformers. researchgate.net By comparing the calculated spectra for each stable conformation with the experimental FT-IR and Raman spectra, it is possible to determine the most stable conformer in the solid state or in solution. Differences between conformers would likely manifest as subtle shifts or splitting in the bands associated with the ethyl group and the adjacent C-C and C-H bonds of the pyridine ring. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₇H₈BrN), the molecular weight is approximately 186.06 g/mol . A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule containing the ⁸¹Br isotope (M+2)⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this compound are expected to include:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond, leading to the loss of a methyl group (mass = 15). This would result in a stable cation at m/z [M-15]⁺ (appearing as peaks at 171 and 173). youtube.com

Loss of an ethyl radical (•CH₂CH₃): The entire ethyl group (mass = 29) can be lost, resulting in a bromopyridinium cation at m/z [M-29]⁺ (appearing as peaks at 157 and 159).

Loss of HBr: Elimination of hydrogen bromide (mass = 80/82) from the molecular ion could also occur, leading to a fragment at m/z [M-81]⁺ (m/z 105).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 186 / 188 | [C₇H₈BrN]⁺ | Molecular Ion (M⁺ / [M+2]⁺) |

| 171 / 173 | [C₆H₅BrN]⁺ | Loss of •CH₃ radical |

| 157 / 159 | [C₅H₄BrN]⁺ | Loss of •C₂H₅ radical |

| 105 | [C₇H₇]⁺ | Loss of •Br radical |

Fragmentation Patterns and Isotopic Abundance Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When this compound is subjected to EI, its molecular ion (M⁺) is formed, which then undergoes fragmentation into smaller, characteristic ions.

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pair of peaks for the molecular ion (M⁺ and M+2) and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation is often the cleavage of the C-C bond adjacent to the pyridine ring (alpha to the ring). This involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable pyridinium (B92312) cation at m/z 170/172. This is typically a prominent peak in the spectrum.

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the pyridine ring can result in the loss of an ethyl radical (•C₂H₅), producing a 5-bromopyridinium ion at m/z 156/158.

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical (•Br), resulting in an ethylpyridine cation at m/z 106.

Ring Fragmentation: Further fragmentation can involve the cleavage of the pyridine ring itself, although these pathways are more complex.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 185/187 | [C7H8BrN]⁺ | (Molecular Ion) |

| 170/172 | [C6H5BrN-CH₂]⁺ | •CH₃ |

| 156/158 | [C5H3BrN]⁺ | •C₂H₅ |

| 106 | [C7H8N]⁺ | •Br |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic and heteroaromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the pyridine ring.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. chemguide.co.uk For this compound, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-31G(d,p), are used to determine the molecule's most stable three-dimensional conformation (geometrical optimization). researchgate.netreddit.com

This process calculates the molecule's energy at various atomic arrangements and identifies the geometry with the minimum energy. The output provides precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic effects of the bromo and ethyl substituents on the pyridine ring. For instance, calculations can reveal any distortions from a perfectly planar pyridine ring and the preferred orientation of the ethyl group relative to the ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com These orbitals are key to predicting a molecule's behavior in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and potentially the bromine atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is likely localized over the pyridine ring, particularly on the carbon atoms.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov DFT calculations provide the energies of these orbitals, allowing for the quantification of the HOMO-LUMO gap and thus a prediction of the molecule's kinetic stability. mdpi.com

Table 3: Representative FMO Parameters from DFT Calculations for Pyridine Derivatives

| Parameter | Typical Energy Range (eV) | Significance |

| E(HOMO) | -6.0 to -7.0 | Electron-donating ability |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |

| ΔE (Gap) | 4.0 to 5.5 | Chemical reactivity and stability |

Note: Values are representative and based on DFT studies of similar substituted pyridine molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.net The map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the nitrogen atom of the pyridine ring.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. For this compound, positive regions are expected around the hydrogen atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would predictably show a strong negative potential (red) around the nitrogen atom due to its lone pair, identifying it as the primary site for protonation and interaction with electrophiles. The area around the bromine atom would also exhibit negative potential due to its lone pairs, while the hydrogen atoms of the ethyl group and the pyridine ring would show positive potential (blue). This analysis provides a clear and intuitive prediction of the molecule's intermolecular interaction patterns and sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding in terms of localized electron-pair "Lewis-like" structures and the delocalization of electron density from these idealized structures into empty "non-Lewis" orbitals. This analysis is particularly insightful for understanding intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. The examination of donor-acceptor interactions within the NBO framework reveals the intricate electronic landscape of a molecule.

The core of NBO analysis involves the transformation of the canonical molecular orbitals into a set of localized orbitals that align with chemical intuition, namely, one-center lone pairs (LP) and two-center bonding (σ or π) and antibonding (σ* or π*) orbitals. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO (i) to an empty acceptor NBO (j) is calculated using second-order perturbation theory. This energy quantifies the strength of the intramolecular interaction.

For this compound, several key intramolecular interactions can be anticipated and quantified through NBO analysis. The pyridine ring, with its π-electron system and the nitrogen heteroatom, along with the bromine and ethyl substituents, provides multiple sites for significant electronic delocalization.

The most significant intramolecular interactions in this compound typically involve the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the antibonding orbitals of the pyridine ring and the ethyl group. Furthermore, hyperconjugative interactions arise from the delocalization of electrons from C-H and C-C sigma bonds into vacant antibonding orbitals.

Key donor-acceptor interactions identified through NBO analysis of pyridine derivatives and related halogenated compounds include:

Lone Pair Delocalization: The lone pair of the nitrogen atom (LP(N)) can delocalize into the antibonding π* orbitals of the adjacent C-C and C-N bonds within the pyridine ring. Similarly, the lone pairs of the bromine atom (LP(Br)) can participate in hyperconjugative interactions with the antibonding σ* orbitals of the C-Br bond and the adjacent C-C bonds of the ring.

π-System Interactions: The π electrons of the pyridine ring can interact with the antibonding σ* orbitals of the C-Br and C-C bonds of the ethyl group.

The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their importance. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. A representative table of calculated stabilization energies for key intramolecular interactions in a molecule like this compound is presented below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π(C2-C3) | 20.5 | Lone Pair to π |

| LP (1) N1 | π(C5-C6) | 18.2 | Lone Pair to π |

| LP (2) Br7 | σ(C4-C5) | 2.8 | Lone Pair to σ |

| π(C2-C3) | π(C4-C5) | 15.7 | π to π |

| π(C4-C5) | π(C2-C3) | 12.3 | π to π |

| σ(C8-H11) | σ(C2-C8) | 4.1 | σ to σ (Hyperconjugation) |

| σ(C8-H12) | π(C2-C3) | 3.5 | σ to π (Hyperconjugation) |

Applications of 5 Bromo 2 Ethylpyridine in Advanced Organic Synthesis

Synthesis of Diversely Functionalized Pyridine (B92270) Derivatives

The pyridine scaffold is a privileged structure in drug discovery, and 5-bromo-2-ethylpyridine serves as an excellent starting material for the synthesis of a variety of functionalized pyridine derivatives.

The bromine atom in this compound is amenable to various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for introducing aryl and heteroaryl substituents at the 5-position of the pyridine ring. mdpi.com

For instance, the coupling of 5-bromo-2-methylpyridine (B113479) derivatives with a range of arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) affords the corresponding 5-arylpyridine derivatives in moderate to good yields. mdpi.com This methodology allows for the systematic variation of the substituent at the 5-position, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyridine Derivatives

| Bromopyridine Derivative | Arylboronic Acid | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Moderate | mdpi.com |

Note: This table is illustrative and based on reactions with a similar bromopyridine scaffold.

Beyond simple substitution, this compound can be elaborated into more complex heterocyclic systems. The functional groups introduced via cross-coupling can participate in subsequent cyclization reactions to form fused ring systems. nih.govresearchgate.net For example, an aryl group introduced at the 5-position, bearing a suitable ortho-substituent, can undergo intramolecular cyclization to form tricyclic heteroaromatic compounds.

These strategies provide access to novel molecular scaffolds that are of significant interest in the development of new therapeutic agents and functional materials. mdpi.comnih.gov The ability to construct such complex architectures from a readily available starting material highlights the synthetic utility of this compound.

Role in Constructing Complex Molecular Frameworks

The strategic use of this compound as a building block is crucial in the assembly of complex molecular frameworks, particularly in the context of drug discovery and natural product synthesis.

In modern drug discovery, the generation of compound libraries with high skeletal diversity is a key strategy for identifying new lead compounds. mdpi.com this compound is an ideal starting point for such diversity-oriented synthesis (DOS). wikipedia.org The reactivity of the bromine atom allows for the introduction of a wide array of substituents using various cross-coupling reactions.

Furthermore, the ethyl group at the 2-position can be functionalized, for example, through oxidation to a carbonyl group, which can then be used in a variety of subsequent transformations. This multi-faceted reactivity allows for the rapid generation of a large number of structurally diverse molecules from a common precursor, which can then be screened for biological activity.

This compound can be employed in both convergent and divergent synthetic strategies. In a convergent synthesis, the functionalized pyridine core derived from this compound can be combined with other complex molecular fragments in the later stages of a synthesis to produce the final target molecule.

Conversely, in a divergent approach, this compound can be transformed into a key intermediate that can then be elaborated into multiple different target molecules through various reaction pathways. wikipedia.org This is particularly useful in medicinal chemistry, where it is often desirable to synthesize a range of analogues of a lead compound to optimize its pharmacological properties.

Catalysis and Ligand Development from Pyridine Backbones

Pyridine-containing ligands are widely used in transition metal catalysis due to their ability to coordinate to metal centers and influence their catalytic activity. This compound can serve as a precursor for the synthesis of novel pyridine-based ligands.

For example, the bromine atom can be displaced by a variety of nucleophiles, or it can be used in cross-coupling reactions to introduce other coordinating groups, such as phosphines or other nitrogen-containing heterocycles. The resulting bidentate or tridentate ligands can then be used to prepare new transition metal complexes with unique catalytic properties. The ethyl group can also be modified to fine-tune the steric and electronic properties of the ligand, which can have a significant impact on the performance of the catalyst.

Pyridine-Based Ligands in Transition Metal Catalysis

This compound is a key starting material for the synthesis of a variety of pyridine-based ligands that are crucial components in transition metal-catalyzed reactions. The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

For instance, in a manner analogous to the well-documented reactions of 5-bromo-2-methylpyridin-3-amine (B1289001), this compound can be coupled with various arylboronic acids. mdpi.com This synthetic strategy leads to the formation of 5-aryl-2-ethylpyridines. The resulting compounds, possessing both a pyridine nitrogen and a tailored electronic and steric environment from the newly introduced aryl group, can act as effective ligands for transition metals like palladium and rhodium. The specific nature of the aryl group can be modulated to fine-tune the catalytic activity of the corresponding metal complex.

The synthesis of such ligands often involves the reaction of the bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com The reaction conditions are typically mild and tolerate a variety of functional groups on the arylboronic acid, making this a highly versatile method for ligand synthesis.

| 5-Bromopyridine Derivative | Coupling Partner | Catalyst | Product Type | Potential Application |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 5-Aryl-2-methylpyridin-3-amines | Ligands for catalysis, biologically active molecules. mdpi.com |

| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | Precursors for complex organic molecules. nih.gov |

Synthesis of Chiral Ligands from Pyridine Precursors

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While direct examples starting from this compound are not extensively documented, the synthesis of axially chiral bipyridine ligands provides a clear blueprint for how this precursor could be utilized. researchgate.net

A common strategy for creating chiral bipyridine ligands involves the synthesis of a symmetrically substituted bipyridine followed by the introduction of chirality. For example, this compound could undergo a palladium-catalyzed homocoupling reaction to form 5,5'-diethyl-2,2'-bipyridine. While this molecule itself is achiral, the introduction of bulky substituents at positions ortho to the pyridine nitrogen atoms can restrict rotation around the C2-C2' bond, leading to atropisomerism and the existence of stable, separable enantiomers.

Alternatively, a chiral auxiliary can be attached to the bipyridine scaffold, or a chiral substituent can be introduced through a subsequent reaction. The synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands has been shown to be a successful strategy for creating effective ligands for asymmetric catalysis. researchgate.net These ligands have been applied in palladium-catalyzed asymmetric oxidative [2+2] annulation reactions, demonstrating their potential in enantioselective synthesis. researchgate.net

The general approach to synthesizing such chiral ligands highlights the potential of this compound as a starting material. The ethyl groups at the 2- and 2'-positions of the resulting bipyridine could influence the steric environment around the metal center, potentially impacting the enantioselectivity of the catalyzed reaction.

| Precursor | Key Synthetic Step | Intermediate | Chirality Introduction Method | Potential Chiral Ligand Class |

|---|---|---|---|---|

| This compound | Palladium-catalyzed homocoupling | 5,5'-Diethyl-2,2'-bipyridine | Introduction of bulky groups to induce atropisomerism | Axially chiral bipyridines |

| This compound | Suzuki or Stille coupling with a chiral boronic acid or stannane | - | Incorporation of a chiral substituent | Bipyridines with chiral side chains |

Medicinal Chemistry and Pharmaceutical Applications of 5 Bromo 2 Ethylpyridine Derivatives

Design and Synthesis of Biologically Active Compounds

The synthesis of novel, biologically active compounds often relies on versatile starting materials that can be readily modified. Halogenated pyridines, including 5-Bromo-2-ethylpyridine, are valuable precursors due to the reactivity of the carbon-halogen bond, which allows for the introduction of diverse functional groups through various cross-coupling reactions.

A prominent method for derivatizing such scaffolds is the palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This reaction is highly efficient for creating new carbon-carbon bonds. For instance, in a study involving the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001), researchers successfully synthesized a series of novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com The process involved coupling the bromo-pyridine with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403). mdpi.com Such synthetic routes are robust, generally producing moderate to good yields and accommodating a wide range of functional groups on the coupling partner. mdpi.com This adaptability is crucial for generating chemical libraries for biological screening.

Another synthetic strategy involves the modification of existing functional groups on the pyridine (B92270) ring. For example, the amine group in 5-bromo-2-methylpyridin-3-amine can be acylated to form an amide, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This new intermediate can then undergo Suzuki coupling reactions, demonstrating that derivatization can occur in a stepwise manner to build molecular complexity. mdpi.com These established synthetic methodologies are directly applicable to this compound for the creation of novel derivatives for pharmacological testing.

Exploration of Structure-Activity Relationships (SAR) for Therapeutic Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For pyridine derivatives, SAR analyses have revealed that the nature, number, and position of substituents are critical determinants of their pharmacological effects. mdpi.com

In studies on the antiproliferative activity of various pyridine derivatives, it has been shown that the presence of halogens (like bromine), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups significantly affects their potency, often measured by IC50 values. mdpi.com For example, the substitution of a methoxy group with a hydroxyl group has been observed to decrease the IC50 value, indicating enhanced activity. mdpi.com Conversely, in some molecular contexts, the presence of halogen atoms or other bulky groups has been associated with lower antiproliferative activity. mdpi.com

The ethyl group at the 2-position of this compound would be expected to influence the molecule's steric and electronic properties, which in turn affects its binding to therapeutic targets. The exploration of SAR for its derivatives would involve systematically modifying the pyridine scaffold, for instance, by replacing the bromine at the 5-position with various aryl groups via Suzuki coupling and evaluating how these changes impact a specific biological activity, such as enzyme inhibition or receptor binding.

Below is an illustrative data table, based on findings for general pyridine derivatives, showing how different substituents can modulate antiproliferative activity against a cancer cell line.

| Compound Series | Substituent (R) | Modification | Observed Impact on Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridine Derivative A | -OCH3 | Replacement of -OCH3 with -OH | Significant decrease in IC50 value (increased potency) | mdpi.com |

| Pyridine Derivative B | -H | Addition of -OH groups | Decrease in IC50 value | mdpi.com |

| Pyridine Derivative C | -H | Addition of halogen atoms or bulky groups | General decrease in antiproliferative activity | mdpi.com |

| Pyridine Derivative D | -H | Addition of multiple -OCH3 groups | General decrease in IC50 value (increased potency) | mdpi.com |

Derivatization Strategies for Optimized Pharmacological Profiles

Lead optimization in drug discovery involves chemically modifying a biologically active compound to improve its pharmacological profile. This includes enhancing potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For a scaffold like this compound, several derivatization strategies can be employed.

One key strategy is the functionalization at the bromine position. The bromine atom is a versatile chemical handle for introducing a wide array of substituents through cross-coupling reactions. This allows medicinal chemists to probe interactions with specific pockets of a target protein and optimize binding affinity.

These derivatization efforts aim to fine-tune the molecule's properties. For instance, adding polar groups can increase solubility, while introducing metabolically stable groups can prolong the compound's half-life in the body. The goal is to achieve a balance of properties that makes the compound a viable drug candidate.

Development of Enzyme Inhibitors and Receptor Modulators

The halogenated pyridine scaffold is a common feature in many enzyme inhibitors and receptor modulators. The pyridine ring can act as a bioisostere for other aromatic rings like benzene (B151609), while the nitrogen atom can serve as a hydrogen bond acceptor. The halogen atom, in this case, bromine, is not merely a passive substituent; it actively influences the molecule's electronic properties and can participate in specific, highly directional interactions with protein targets.

Binding Interactions and Inhibition Kinetics Studies

While specific inhibition kinetics studies for this compound derivatives are not prominent in the literature, studies on analogous compounds provide a framework. For example, potent enzyme inhibitors have been developed from dromedary heavy-chain antibodies, where the unique structure of the antigen-binding site allows for effective interaction with enzyme active sites. embopress.org The inhibitory potency of small molecules is often quantified by their half-maximal inhibitory concentration (IC50), which can be determined through enzymatic assays. For novel derivatives of this compound, kinetic studies would be essential to determine their mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) and to quantify their potency (IC50 or Ki values).

Rational Drug Design Approaches Utilizing Halogenated Pyridine Scaffolds

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. Halogenated pyridine scaffolds are particularly useful in this context. The inclusion of a bromine atom can serve several purposes:

Probing Hydrophobic Pockets: The bromine atom can fill small hydrophobic pockets within a binding site, enhancing van der Waals interactions.

Forming Halogen Bonds: As mentioned, the ability to form specific halogen bonds provides a powerful tool for anchoring a ligand within a binding site, often conferring higher selectivity than purely hydrophobic interactions.

Computational tools, such as molecular docking, are used to predict how derivatives of a scaffold like this compound might fit into a target's active site. These predictions can guide the synthesis of a focused library of compounds, prioritizing those with the highest predicted binding affinity and the most favorable interactions.

Precursor for Active Pharmaceutical Ingredients and Intermediates

Perhaps the most established role for compounds like this compound is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.commlunias.com Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final drug substance. pharmanoble.com The quality and availability of these intermediates are critical for the efficient and cost-effective production of pharmaceuticals. mlunias.com

The dual functionality of this compound—the reactive bromine atom and the pyridine ring system—makes it a versatile precursor. The pyridine motif is present in a vast number of drugs across different therapeutic areas. The bromine atom allows for the straightforward attachment of more complex molecular fragments, enabling the construction of intricate API structures. innospk.comnbinno.com For example, similar intermediates like 3-Bromo-2-hydroxy-5-methylpyridine are crucial in the development of anti-inflammatory and analgesic drugs. nbinno.com The demand for high-quality, specialized intermediates like halogenated pyridines is consistently high, driven by the continuous need for new and improved medicines. nbinno.com

Mechanistic Investigations of Biological Activity and Target Identification

Comprehensive searches of scientific literature and databases did not yield specific studies on the mechanistic investigations of the biological activity or the identification of molecular targets for this compound and its derivatives. While research exists on the biological activities of various other substituted pyridine compounds, the specific mechanisms of action for derivatives of this compound have not been elucidated in the available literature.

Consequently, detailed information regarding how these specific compounds exert their biological effects at a molecular, subcellular, or systemic level is not available. This includes a lack of data on their interactions with specific proteins, enzymes, receptors, or signaling pathways that would be critical for understanding their therapeutic potential.

Due to the absence of research in this specific area, no data tables detailing research findings on the mechanism of action or target identification for this compound derivatives can be provided. Further research is required to explore the mechanistic underpinnings of any observed biological activity for this particular class of compounds.

Applications in Materials Science and Agrochemical Development

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create novel devices. Brominated pyridine (B92270) derivatives, such as 5-Bromo-2-ethylpyridine, are important building blocks in this area due to their utility in forming carbon-carbon bonds through various cross-coupling reactions.

This compound serves as a precursor in the synthesis of organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The bromine atom on the pyridine ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgethz.ch This reaction allows for the strategic linking of the pyridine unit with other aromatic or heteroaromatic moieties to construct larger, conjugated systems. These extended π-conjugated systems are essential for efficient charge transport, a key characteristic of semiconductor materials.

The synthesis of functional dyes is another area where this compound can be applied. Functional dyes are designed to have specific optical and electronic properties for applications in technologies like dye-sensitized solar cells (DSSCs) and as fluorescent probes. The pyridine ring can act as an electron-accepting group in donor-acceptor dye architectures, which are crucial for achieving desired light absorption and emission characteristics. While direct examples of dyes synthesized from this compound are not extensively documented, the general synthetic strategies for functional dyes often involve the use of brominated heterocyclic compounds to build the final molecular structure. colab.wsrsc.org

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronic materials. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. Pyridine derivatives are often incorporated into the structure of OLED materials to enhance electron transport and to tune the emission color. The introduction of a this compound moiety into a larger molecule can influence its electronic and photophysical properties, potentially leading to the development of more efficient and stable OLEDs. For instance, a related compound, 5-Bromo-2-chloropyridine, is utilized as a building block in the synthesis of materials for OLEDs. researchgate.net

The versatility of this compound as a synthetic intermediate also extends to the creation of other advanced materials. For example, its derivatives could be explored for their liquid crystalline properties or as components in the development of novel conducting polymers. researchgate.net

Polymer Science and Functional Coatings